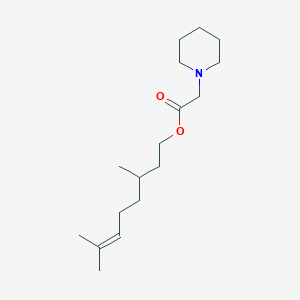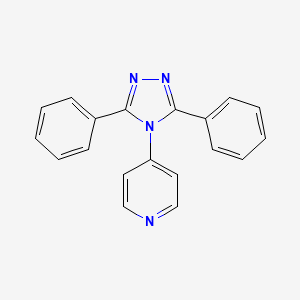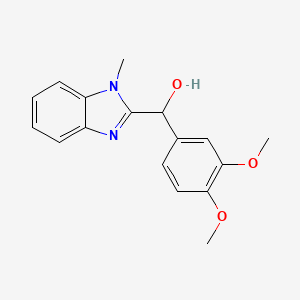![molecular formula C25H34N4O2 B3875639 N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3875639.png)
N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine
説明
N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine, commonly known as MBBA, is a benzimidazole derivative that has shown promising results in various scientific research studies. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of cancer research.
作用機序
MBBA exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the activation of the intrinsic apoptotic pathway, ultimately resulting in the death of cancer cells. Moreover, MBBA has also been shown to inhibit the activity of histone deacetylases, enzymes that play a crucial role in the regulation of gene expression. This inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, further contributing to the anticancer activity of MBBA.
Biochemical and Physiological Effects:
MBBA has been shown to exhibit potent anticancer activity both in vitro and in vivo. In addition to its anticancer activity, MBBA has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Moreover, MBBA has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
実験室実験の利点と制限
One of the major advantages of MBBA is its potent anticancer activity against a wide range of cancer cell lines. Moreover, MBBA has been shown to exhibit a favorable toxicity profile, making it a potential candidate for further preclinical and clinical studies. However, one of the major limitations of MBBA is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on MBBA. One of the potential directions is the development of more efficient synthesis methods for MBBA, which can improve its yield and purity. Moreover, further studies are required to elucidate the molecular mechanism of action of MBBA and its potential targets. Additionally, preclinical and clinical studies are required to evaluate the safety and efficacy of MBBA in vivo and to determine its potential therapeutic applications in various diseases. Finally, the development of novel formulations and delivery systems for MBBA can improve its bioavailability and efficacy in vivo.
科学的研究の応用
MBBA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Various studies have shown that MBBA exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, MBBA has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Apart from its anticancer activity, MBBA has also shown potential in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
N-[[4-(3-methylbutoxy)phenyl]methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-20(2)11-16-31-22-9-7-21(8-10-22)19-26-25-27-23-5-3-4-6-24(23)29(25)13-12-28-14-17-30-18-15-28/h3-10,20H,11-19H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMOUUNRGCADLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B3875558.png)
![4-(2-{3-oxo-3-[(2-phenylethyl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3875559.png)
![6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B3875567.png)






![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3875618.png)
![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3875623.png)
![4-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3875634.png)
![1-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B3875646.png)
![3-[4-(1-pyrrolidinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B3875649.png)